N-(4-tetradecylphenyl)acetamide
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Overview
Description
N-(4-tetradecylphenyl)acetamide is an organic compound with the molecular formula C22H37NO It is a member of the acetamide family, characterized by the presence of an acetamide group attached to a phenyl ring substituted with a tetradecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tetradecylphenyl)acetamide typically involves the reaction of 4-tetradecylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid. The general reaction scheme is as follows:
4-tetradecylaniline+acetic anhydride→this compound+acetic acid
The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages in terms of efficiency, scalability, and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-tetradecylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of N-(4-tetradecylphenyl)carboxamide or corresponding carboxylic acids.
Reduction: Formation of N-(4-tetradecylphenyl)amine.
Substitution: Formation of substituted derivatives such as N-(4-nitrotetradecylphenyl)acetamide or N-(4-bromotetradecylphenyl)acetamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of N-(4-tetradecylphenyl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-tetradecyloxyphenyl)acetamide: Similar structure but with an ether linkage instead of a direct alkyl chain.
N-(4-tetradecylphenyl)carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
N-(4-tetradecylphenyl)amine: Similar structure but with an amine group instead of an acetamide group.
Uniqueness
N-(4-tetradecylphenyl)acetamide is unique due to its specific combination of a long alkyl chain and an acetamide group attached to a phenyl ring. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
N-(4-tetradecylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)23-20(2)24/h16-19H,3-15H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTODVLUOZMBPON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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